molecular formula C13H15ClN2O2 B1662552 6-Chloromelatonin CAS No. 63762-74-3

6-Chloromelatonin

Numéro de catalogue: B1662552
Numéro CAS: 63762-74-3
Poids moléculaire: 266.72 g/mol
Clé InChI: LUINDDOUWHRIPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a synthetic derivative of melatonin. Melatonin is a natural hormone produced by the pineal gland in the brain, primarily involved in regulating sleep-wake cycles. This compound is a potent melatonin receptor agonist with greater metabolic stability than melatonin itself .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloromelatonin typically involves the chlorination of melatonin. The process begins with the acetylation of serotonin to form N-acetylserotonin, followed by methylation to produce melatonin. The final step involves the selective chlorination of melatonin at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloromelatonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Sleep Disorders

Clinical Efficacy in Insomnia:
6-Chloromelatonin, particularly in its beta-methyl form, has been studied for its efficacy in treating primary insomnia. A double-blind, placebo-controlled study demonstrated that beta-methyl-6-chloromelatonin significantly reduced sleep latency compared to placebo. The 20 mg dose improved sleep latency by 31%, while the 50 mg and 100 mg doses showed improvements of 32% and 41%, respectively . The findings suggest that this compound may exert a direct soporific effect without the hypothermic side effects associated with traditional melatonin .

Mechanism of Action:
The mechanism through which this compound operates involves its role as a high-affinity agonist for melatonin receptors. This action modulates circadian rhythms and enhances sleep quality by promoting quicker onset of sleep and improving overall sleep efficiency .

Neuroprotective Effects

Spinal Cord Injury (SCI):
Research indicates that beta-methyl-6-chloromelatonin may have neuroprotective properties in the context of spinal cord injuries. In a study involving rats subjected to contussional SCI, administration of beta-methyl-6-chloromelatonin at a dosage of 10 mg/kg showed significant benefits in reducing injury severity compared to placebo. However, higher doses (100 mg/kg) were associated with toxicity . This suggests that while effective, careful dosage management is crucial for therapeutic applications.

Developmental Biology

Morphogenesis in Chick Embryos:
this compound has been investigated for its role in embryonic development. In chick embryos, it was found to influence eye and heart morphogenesis. When administered alongside calmidazolium, it partially mitigated defects in eye cup formation and promoted the development of S-shaped hearts . This highlights its potential utility in developmental biology research and possibly in therapeutic settings for congenital malformations.

Antioxidant Properties

While not primarily recognized as a free radical scavenger like melatonin, this compound exhibits some antioxidant activity, which may contribute to its protective effects against cellular damage during stress conditions related to sleep deprivation or spinal cord injuries . Further research is needed to fully elucidate this aspect.

Pharmacological Research

Comparative Studies:
In pharmacological studies comparing various melatonin derivatives, this compound has shown greater efficacy than melatonin itself in specific contexts, such as receptor binding affinity and biological activity . These studies provide insights into optimizing therapeutic strategies using melatonin analogs.

Data Summary Table

Application AreaFindings/OutcomesReferences
Sleep DisordersSignificant reduction in sleep latency; effective at multiple doses
NeuroprotectionBeneficial effects on spinal cord injury at low doses; toxicity at high doses
Developmental BiologyInfluences morphogenesis; prevents defects in chick embryos
Antioxidant ActivityExhibits some antioxidant properties; potential protective effects
Pharmacological ResearchHigher efficacy compared to traditional melatonin; improved receptor interactions

Mécanisme D'action

6-Chloromelatonin exerts its effects by binding to melatonin receptors, specifically MT1 and MT2 receptors, with high affinity. This binding inhibits the release of neurotransmitters like dopamine, thereby regulating sleep-wake cycles and other circadian rhythms. The compound’s greater metabolic stability compared to melatonin allows for prolonged action and effectiveness .

Comparaison Avec Des Composés Similaires

Uniqueness: 6-Chloromelatonin’s uniqueness lies in its greater metabolic stability and higher affinity for melatonin receptors compared to melatonin. This makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

6-Chloromelatonin is a synthetic derivative of melatonin, notable for its potent biological activity, particularly as an agonist at melatonin receptors. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound (chemical formula: C_13H_12ClN_3O) is characterized by the substitution of a chlorine atom at the 6-position of the indole ring. This modification enhances its binding affinity to melatonin receptors MT1 and MT2, with reported pKi values of 9.10 and 9.77 respectively . The compound's mechanism of action primarily involves modulation of dopaminergic responses in various cell types, including epithelial cells .

Pharmacological Properties

Binding Affinity and Receptor Interaction

  • MT1 and MT2 Receptors : this compound exhibits high affinity for melatonin receptors, which are implicated in regulating circadian rhythms, sleep-wake cycles, and reproductive functions.
  • Inhibition of cAMP Production : In studies involving HEK-293 cells, this compound effectively reduced forskolin-stimulated cAMP levels by approximately 50%, indicating its role in inhibiting dopaminergic signaling pathways .

Efficacy in Sleep Disorders

  • A study on beta-methyl-6-chloromelatonin demonstrated significant improvements in sleep latency among subjects with primary insomnia. Doses of 20 mg, 50 mg, and 100 mg resulted in reductions in sleep onset times by 31%, 32%, and 41% respectively compared to placebo . This suggests that the compound may have direct soporific effects independent of hypothermic responses.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other melatonin analogs:

CompoundBinding Affinity (pKi)Effect on Sleep LatencyNotes
This compound MT1: 9.10
MT2: 9.77
Significant reductionPotent agonist with high receptor affinity
Melatonin MT1: ~8.0
MT2: ~8.5
Moderate reductionStandard reference compound
Beta-methyl-6-chloromelatonin Not specifiedSignificant reductionDirect soporific effect observed

Case Studies and Research Findings

  • Effects on Thyroid Hormones : Injections of this compound in Syrian hamsters showed no significant alteration in plasma thyroid hormones compared to controls, indicating its selective action on melatonin pathways without broader endocrine disruption .
  • Neuroprotective Effects : Research indicates that compounds like beta-methyl-6-chloromelatonin may exert neuroprotective effects in models of spinal cord injury, reducing neuronal damage significantly when administered post-injury .
  • Potential for Seasonal Breeding Regulation : The compound has been implicated in regulating seasonal breeding behaviors in animals through its effects on reproductive hormones mediated by melatonin pathways .

Q & A

Basic Research Questions

Q. How do researchers determine the binding affinity of 6-chloromelatonin to melatonin receptors?

To quantify receptor binding affinity, competitive radioligand displacement assays are typically employed. For example:

  • Use MT1/MT2 receptor-expressing cell lines (e.g., HEK-293) incubated with a radiolabeled ligand like [³H]melatonin or 2-[¹²⁵I]-iodomelatonin.
  • Add increasing concentrations of this compound to compete with the radioligand.
  • Calculate inhibition constants (Ki) using the Cheng-Prusoff equation. Reported pKi values for this compound are 9.77 for MT2 and 8.9–9.1 for MT1 , depending on the assay system .

Q. What methodologies are used to assess the metabolic stability of this compound compared to melatonin?

  • In vitro hepatic microsome assays : Incubate this compound with liver microsomes (e.g., rat or human) and measure degradation rates via HPLC or LC-MS.
  • Pharmacokinetic studies in vivo : Administer this compound (e.g., 0.5 mg/kg in rats) and quantify metabolites like 6-sulphatoxymelatonin in urine or plasma .

Q. How should this compound be stored and prepared for experimental use?

  • Storage : Powder at -20°C (stable for 3 years); solutions in DMSO at -80°C (stable for 1 year).
  • Solubility : Dissolve in DMSO (90 mg/mL, 337.4 mM) with brief sonication to ensure homogeneity. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor subtype selectivity of this compound?

Discrepancies (e.g., MT1 vs. MT2 affinity) arise from species-specific receptor variations or assay conditions. To address this:

  • Use species-matched receptors : Test this compound on cloned human MT1/MT2 receptors to avoid cross-species variability .
  • Employ functional assays (e.g., cAMP inhibition): MT2-specific responses (e.g., forskolin-stimulated cAMP suppression) confirm selectivity beyond binding affinity .

Q. What experimental designs are recommended for studying this compound’s effects on depressive behavior and nociception?

  • In vivo models : Use genetically predisposed depressive rat strains (e.g., WKY rats) with chronic inflammatory pain (e.g., CFA-induced TMJ inflammation).
  • Administration : Intracisternal injection (250 µg, twice daily for 6 days) to bypass peripheral metabolism.
  • Outcome measures :
    • Mechanical hyperalgesia : Von Frey filaments for nociceptive thresholds.
    • Depressive behavior : Forced swimming test (immobility time reduction indicates antidepressant effect) .

Q. How does this compound modulate NMDA receptor activity in pain pathways?

  • Mechanistic analysis : Perform Western blotting to quantify NR1 subunit expression in spinal cord tissues (e.g., trigeminal Sp5C).
  • Electrophysiology : Use patch-clamp recordings on spinal cord neurons to measure NMDA-induced currents. This compound reduces NR1 upregulation and inhibits NMDA currents, likely via MT1 receptor crosstalk .

Q. What strategies are used to validate the purity and identity of synthesized this compound?

  • Analytical HPLC : Purity ≥99% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Mass spectrometry : Confirm molecular ion peak at m/z 266.72 (C₁₃H₁₅ClN₂O₂).
  • ¹H/¹³C NMR : Verify structural integrity using characteristic peaks (e.g., methoxy group at δ 3.8 ppm) .

Q. Data Contradiction Analysis

Observation Conflicting Evidence Resolution Strategy
Higher MT2 affinity in humans vs. MT1 in sheepSpecies-specific receptor conformations Use homology modeling to compare receptor binding pockets across species.
Discrepancies in metabolic stability assaysVariability in microsome sources (e.g., rat vs. human) Standardize assays with human-derived hepatocytes.

Propriétés

IUPAC Name

N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINDDOUWHRIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213202
Record name N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-74-3
Record name 6-Chloromelatonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63762-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloromelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloromelatonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.